Cas no 221025-38-3 (4-chloroimidazo[1,5-a]quinoxaline)

4-Chloroimidazo[1,5-a]quinoxaline is a heterocyclic compound featuring a fused imidazole-quinoxaline core with a chloro substituent at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its reactivity allows for further functionalization, enabling the synthesis of diverse derivatives with potential biological activity. The compound's stability and well-defined synthetic pathway enhance its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Its high purity and consistent performance make it suitable for rigorous experimental applications.
4-chloroimidazo[1,5-a]quinoxaline structure
221025-38-3 structure
Product Name:4-chloroimidazo[1,5-a]quinoxaline
CAS No:221025-38-3
MF:C10H6ClN3
MW:203.627740383148
CID:1109260
PubChem ID:21202037
Update Time:2025-10-14

4-chloroimidazo[1,5-a]quinoxaline Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-Imidazo[1,5-a]quinoxaline
    • 4-chloroimidazo[1,5-a]quinoxaline
    • IMIDAZO[1,5-A]QUINOXALINE, 4-CHLORO-
    • Z1718252747
    • DTXSID30611365
    • SCHEMBL7981080
    • 221025-38-3
    • EN300-142325
    • Inchi: 1S/C10H6ClN3/c11-10-9-5-12-6-14(9)8-4-2-1-3-7(8)13-10/h1-6H
    • InChI Key: UFFBCELPRQKXDZ-UHFFFAOYSA-N
    • SMILES: ClC1C2=CN=CN2C2C=CC=CC=2N=1

Computed Properties

  • Exact Mass: 203.0250249g/mol
  • Monoisotopic Mass: 203.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 30.2Ų

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4-chloroimidazo[1,5-a]quinoxaline Suppliers

Amadis Chemical Company Limited
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(CAS:221025-38-3)4-chloroimidazo[1,5-a]quinoxaline
Order Number:A1080071
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:08
Price ($):3123.0
Email:sales@amadischem.com

Additional information on 4-chloroimidazo[1,5-a]quinoxaline

4-Chloroimidazo[1,5-a]quinoxaline: A Comprehensive Overview

4-Chloroimidazo[1,5-a]quinoxaline (CAS No. 221025-38-3) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazoquinoxaline family, which is known for its unique structural properties and potential applications in drug discovery. The imidazo[1,5-a]quinoxaline core is a fused bicyclic system consisting of an imidazole ring fused to a quinoxaline moiety, with a chlorine substituent at the 4-position further enhancing its chemical reactivity and biological activity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-chloroimidazo[1,5-a]quinoxaline through various methodologies. One notable approach involves the condensation of o-phenylenediamine derivatives with carbonyl compounds under high-temperature conditions, followed by subsequent chlorination. This method not only ensures high yields but also provides a scalable route for industrial production. The structural integrity of 4-chloroimidazo[1,5-a]quinoxaline has been confirmed through advanced spectroscopic techniques such as NMR and X-ray crystallography, which have provided critical insights into its molecular geometry and intermolecular interactions.

The biological activity of 4-chloroimidazo[1,5-a]quinoxaline has been extensively studied in recent years. Research indicates that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. In particular, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 4-chloroimidazo[1,5-a]quinoxaline could serve as a lead compound for the treatment of chronic inflammatory diseases such as arthritis and cardiovascular disorders.

In addition to its pharmacological applications, 4-chloroimidazo[1,5-a]quinoxaline has also found utility in materials science. Its aromaticity and planar structure make it an ideal candidate for use in organic electronics. Recent research has explored its potential as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The incorporation of the chlorine substituent has been shown to enhance the electronic properties of the compound, thereby improving device performance.

The synthesis and characterization of 4-chloroimidazo[1,5-a]quinoxaline have been further optimized through green chemistry approaches. By employing eco-friendly solvents and catalysts, researchers have successfully reduced the environmental impact associated with its production. This shift toward sustainable synthesis methods aligns with global efforts to promote environmentally responsible chemical manufacturing.

Furthermore, computational studies using density functional theory (DFT) have provided valuable insights into the electronic structure and reactivity of 4-chloroimidazo[1,5-a]quinoxaline. These studies have revealed that the chlorine substituent plays a critical role in modulating the compound's electronic properties, thereby influencing its reactivity toward various chemical transformations. Such computational analyses are essential for guiding future experimental work and optimizing synthetic routes.

In conclusion, 4-chloroimidazo[1,5-a]quinoxaline (CAS No. 221025-38-3) is a versatile compound with significant potential in multiple fields. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:221025-38-3)4-chloroimidazo[1,5-a]quinoxaline
A1080071
Purity:99%
Quantity:10g
Price ($):3123.0
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